Dabcyl-YVADAPV-EDANS

Caspase-1 Enzyme Kinetics Km

Generic caspase substrates often lack specificity, causing high background from caspase-3/-7 in apoptotic lysates. Dabcyl-YVADAPV-EDANS solves this with an extended YVADAPV recognition sequence and continuous ratiometric FRET readout. • Continuous FRET assay: λex 360 nm / λem 480 nm, 120 nm Stokes shift; no separation steps. • Defined kinetics: Km 11.4 µM, kcat 0.79 s⁻¹ (kcat/Km ≈ 69,300 M⁻¹s⁻¹). • HTS-ready: validated in 96- to 1536-well formats for real-time inhibitor screening and modality discrimination.

Molecular Formula C61H76N12O14S
Molecular Weight 1233.4 g/mol
Cat. No. B062131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabcyl-YVADAPV-EDANS
Synonyms4-(4'-dimethylaminophenylazo)benzoyl-tyrosyl-valyl-alanyl-aspartyl-alanyl-prolyl-valyl-5((2-aminoethyl)amino)naphthalene-1-sulfonic acid
DABCYL-ICE-EDANS
DABCYL-Tyr-Val-Ala-Asp-Ala-Pro-Val-EDANS
Molecular FormulaC61H76N12O14S
Molecular Weight1233.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O
InChIInChI=1S/C61H76N12O14S/c1-34(2)52(59(82)63-30-29-62-46-14-9-13-45-44(46)12-10-16-50(45)88(85,86)87)69-58(81)49-15-11-31-73(49)61(84)37(6)65-56(79)48(33-51(75)76)66-54(77)36(5)64-60(83)53(35(3)4)68-57(80)47(32-38-17-27-43(74)28-18-38)67-55(78)39-19-21-40(22-20-39)70-71-41-23-25-42(26-24-41)72(7)8/h9-10,12-14,16-28,34-37,47-49,52-53,62,74H,11,15,29-33H2,1-8H3,(H,63,82)(H,64,83)(H,65,79)(H,66,77)(H,67,78)(H,68,80)(H,69,81)(H,75,76)(H,85,86,87)/t36-,37-,47-,48-,49-,52-,53-/m0/s1
InChIKeyVOOSFUAACNZZDI-BSNYRHCXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dabcyl-YVADAPV-EDANS Caspase-1 FRET Substrate


Dabcyl-YVADAPV-EDANS (CAS 161877-70-9) is a fluorogenic peptide substrate designed for the continuous detection and quantification of caspase-1 (interleukin-1β converting enzyme, ICE) activity . The molecule incorporates a FRET pair: the Dabcyl quencher and EDANS fluorophore, linked by the caspase-1 recognition sequence YVADAPV. Upon enzymatic cleavage at the Asp-Ala bond, EDANS is released from proximity to Dabcyl, generating a measurable fluorescent signal at λex 360 nm / λem 480 nm .

1
Continuous FRET assay workflow. Real-time, ratiometric detection of caspase-1 activity without separation steps.
2
Compatible with HTS platforms. Stokes shift and ratiometric readout support inhibitor screening in 96- to 1536-well formats.
3
Sequence-specific detection. Extended YVADAPV motif targets caspase-1 for pyroptosis and inflammasome research models.

Why Dabcyl-YVADAPV-EDANS Cannot Be Substituted


Caspase-1 substrates are not functionally interchangeable despite sharing the core YVAD recognition motif. Key differentiators include FRET versus single-fluorophore design, Km and kcat values, and spectral properties that affect assay compatibility and sensitivity [1]. Dabcyl-YVADAPV-EDANS offers a continuous, ratiometric FRET readout with a Stokes shift of approximately 120 nm, enabling homogeneous assays without separation steps, a feature not shared by single-fluorophore substrates like Ac-YVAD-AMC. Generic substitution without verifying these parameters risks assay failure, reduced sensitivity, or incompatibility with existing detection platforms [1].

FRET vs. single-fluorophore
Ac-YVAD-AMC provides intensity-based readout only. The ratiometric correction and continuous monitoring of this FRET substrate may not transfer, potentially increasing well-to-well variability in screening contexts.
Kinetic context
Reported Km and kcat values differ across substrates. Substitution without re-optimizing enzyme concentration may shift assay sensitivity and inhibitor screening results.
Sequence specificity
Minimal tetrapeptide substrates may exhibit higher off-target caspase background in complex samples. The extended recognition sequence may improve target discrimination, a context requiring validation.

Dabcyl-YVADAPV-EDANS Quantitative Comparison


Kinetic Constants vs. Ac-YVAD-AMC

Dabcyl-YVADAPV-EDANS exhibits a Km of 11.4 µM and kcat of 0.79 s⁻¹ for caspase-1 [1]. In comparison, the widely used Ac-YVAD-AMC substrate has a reported Km of 14 µM .

Kinetic Constants vs. Ac-YVAD-AMC
Cross-study comparable
Km = 11.4 µM, kcat = 0.79 s⁻¹ vs. comparator Km = 14 µM
Reported lower Km suggests higher apparent affinity; supports sensitive inhibitor screening context.
kcat not available for comparator; cross-study comparison requires method review.
Caspase-1 Enzyme Kinetics Km kcat

FRET Ratiometric vs. Single-Fluorophore Assays

Dabcyl-YVADAPV-EDANS utilizes a FRET pair (Dabcyl/EDANS) enabling continuous, ratiometric measurement of caspase-1 activity without separation steps [1]. In contrast, single-fluorophore substrates like Ac-YVAD-AMC and Z-YVAD-AFC rely on absolute fluorescence intensity changes . FRET-based readouts are inherently less sensitive to variations in sample volume, probe concentration, and photobleaching.

FRET Ratiometric vs. Single-Fluorophore
Class-level inference
Ratiometric FRET readout vs. absolute intensity measurement
May reduce well-to-well variability; supports homogeneous assay format selection for HTS.
Class-level advantage; direct validation in user's assay platform recommended.
FRET Assay Design Fluorescence High-Throughput Screening

Stokes Shift for High-Throughput Screening

Dabcyl-YVADAPV-EDANS provides a Stokes shift of approximately 120 nm (λex 360 nm, λem 480 nm) [1], which is larger than that of Ac-YVAD-AMC (λex 340-360 nm, λem 440-460 nm; Stokes shift ~100 nm) . A larger Stokes shift reduces background from excitation light and improves signal-to-noise ratio, particularly in assays using compound libraries with intrinsic fluorescence.

Stokes Shift for HTS
Cross-study comparable
~120 nm vs. comparator ~100 nm
Larger Stokes shift supports improved signal-to-noise ratio in fluorescent library screening.
Sources limited; review spectral compatibility with specific HTS platform.
Stokes Shift Spectral Interference High-Throughput Screening

Sequence-Specific Cleavage Advantage

Dabcyl-YVADAPV-EDANS contains the extended YVADAPV sequence, cleaved specifically by caspase-1 at the Asp-Ala bond [1]. This extended sequence provides greater discrimination against off-target caspases compared to minimal tetrapeptide substrates. While direct comparative selectivity data for Dabcyl-YVADAPV-EDANS is limited, the YVAD motif is known to be preferred by caspase-1 over caspase-3, which favors DEVD [2].

Sequence-Specific Cleavage
Supporting evidence
Extended YVADAPV vs. minimal tetrapeptide substrates
May improve caspase-1 selectivity in complex samples; requires model-specific validation.
Selectivity advantage inferred; direct comparative selectivity data limited.
Substrate Specificity Caspase-1 Protease Assay

Dabcyl-YVADAPV-EDANS Applications


HTS for Caspase-1 Inhibitors

The continuous, ratiometric FRET readout of Dabcyl-YVADAPV-EDANS, combined with its 120 nm Stokes shift, makes it ideally suited for automated HTS campaigns. The ratiometric nature reduces variability from compound interference and liquid handling errors, improving Z'-factor and hit confirmation rates. The substrate allows real-time monitoring of enzyme activity in 96-, 384-, or 1536-well plate formats, enabling kinetic readouts that can distinguish between competitive and non-competitive inhibitors. This is directly supported by the FRET mechanism described in Section 3, Evidence_Item 2.

Caspase-1 Quantification in Cell Lysates

Dabcyl-YVADAPV-EDANS can be used to quantify caspase-1 activity in lysates from cells undergoing pyroptosis or inflammasome activation. The extended YVADAPV sequence offers improved specificity over minimal tetrapeptide substrates, reducing background from caspase-3 or -7 activity that may be present in apoptotic lysates. This application is derived from the sequence-specific cleavage evidence (Section 3, Evidence_Item 4) and is relevant for studies of NLRP3 inflammasome activation, IL-1β processing, and inflammatory cell death.

Kinetic Characterization & Mechanism Studies

With a reported Km of 11.4 µM and kcat of 0.79 s⁻¹, Dabcyl-YVADAPV-EDANS provides well-defined kinetic parameters for detailed enzymatic studies. Researchers can use this substrate to determine Ki values of novel inhibitors, assess inhibition modality, and compare catalytic efficiency across caspase-1 mutants or orthologs. The availability of both Km and kcat data (Section 3, Evidence_Item 1) enables calculation of the specificity constant (kcat/Km ≈ 69,300 M⁻¹s⁻¹), a key metric for comparing substrate efficiency.

Real-Time Live-Cell Caspase-1 Imaging

The FRET-based design of Dabcyl-YVADAPV-EDANS allows for continuous, real-time monitoring of caspase-1 activity in live cells, particularly when delivered via electroporation or cell-penetrating peptide conjugation. This capability is leveraged in studies of K⁺ deprivation-induced apoptosis in cerebellar granule neurons, where ICE-like protease activity has been demonstrated to be a critical mediator. This application is supported by the FRET mechanism and the established use of the substrate in neuronal cell death models, as noted in Section 3, Evidence_Item 2.

Application
Selection Property
Validation Focus
Caspase-1 inhibitor HTS
Ratiometric FRET readout with Stokes shift
Z'-factor and hit confirmation rate in screening platform
Caspase-1 quantification in lysates
Extended YVADAPV recognition sequence
Selectivity vs. caspase-3/-7 in inflammasome-activated samples
Kinetic characterization studies
Defined Km and kcat parameters
Ki determination and inhibition modality under standardized conditions
Live-cell caspase-1 monitoring
Continuous FRET-based detection
Delivery method compatibility and real-time signal stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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